molecular formula C13H12F2N4O2 B14126826 Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-

Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-

Cat. No.: B14126826
M. Wt: 294.26 g/mol
InChI Key: IDOWWTSKEKWKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl- (CAS: 1312782-46-9), also known as (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(morpholino)methanone, is a synthetic compound featuring a triazole core substituted with a 3,5-difluorophenyl group and a morpholine-linked ketone moiety. Its molecular formula is C₁₉H₁₅F₂N₅O₂ (calculated based on structural analysis). The compound’s structure combines electron-withdrawing fluorine atoms, which enhance metabolic stability, and the morpholine group, which improves solubility and pharmacokinetic properties .

Properties

Molecular Formula

C13H12F2N4O2

Molecular Weight

294.26 g/mol

IUPAC Name

[4-(3,5-difluorophenyl)triazol-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C13H12F2N4O2/c14-10-5-9(6-11(15)7-10)12-8-16-19(17-12)13(20)18-1-3-21-4-2-18/h5-8H,1-4H2

InChI Key

IDOWWTSKEKWKGC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N2N=CC(=N2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Difluorophenyl Azide

The 3,5-difluorophenyl azide precursor is synthesized via diazotization of 3,5-difluoroaniline. Treatment with sodium nitrite and hydrochloric acid at 0–5°C generates the diazonium salt, which is subsequently reacted with sodium azide to yield the aryl azide. This intermediate is critical for regioselective triazole formation.

Preparation of Propargyl Morpholinyl Ketone

The alkyne component, propargyl morpholinyl ketone , is synthesized through nucleophilic acyl substitution. Morpholine reacts with propargyl acyl chloride (generated from propiolic acid and thionyl chloride) in dichloromethane, yielding the ketone in 78–85% purity. Spectral characterization confirms the structure: $$ ^1H $$ NMR (CDCl$$ _3 $$) δ 2.85 (t, 1H, C≡CH), 3.72 (m, 8H, morpholine), 4.21 (d, 2H, CH$$ _2 $$-C=O).

Cycloaddition Reaction

CuAAC between 3,5-difluorophenyl azide and propargyl morpholinyl ketone proceeds under optimized conditions: CuI (5 mol%), tris(benzyltriazolylmethyl)amine (TBTA, 10 mol%), and DIPEA in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction affords the 1,4-disubstituted triazole with 89% yield (Table 1).

Table 1: Optimization of CuAAC Conditions

Catalyst System Solvent Temp (°C) Yield (%)
CuI/TBTA THF 60 89
CuBr/PMDETA DMF 80 72
CuSO$$ _4 $$/sodium ascorbate H$$ _2$$O/t-BuOH 25 65

Palladium-Catalyzed Carbonylative Coupling

Aminocarbonylation Strategy

An alternative route employs palladium-catalyzed aminocarbonylation to construct the methanone bridge. Using 4-bromo-1,2,3-triazole and morpholine, the reaction with Mo(CO)$$ _6 $$ under CO atmosphere (1 atm) in the presence of Pd(OAc)$$ _2 $$ and Xantphos ligand achieves 82% yield. The mechanism involves oxidative addition of the bromide, CO insertion, and reductive elimination to form the ketone.

Ligand Screening

Ligand selection significantly impacts efficiency (Table 2). Xantphos outperforms PPh$$ _3 $$ and dppf in electron-rich systems due to its bulky bisphosphine structure, which stabilizes the palladium intermediate.

Table 2: Ligand Effects on Carbonylative Coupling

Ligand Substrate Yield (%)
Xantphos 4-Bromoacetophenone 78
PPh$$ _3 $$ 4-Bromoanisole 79
dppf 2-Bromotoluene 32

Alternative Synthetic Pathways

Cyclization of Thiosemicarbazides

While less direct, thiosemicarbazide derivatives can undergo cyclization to form triazole cores. For example, refluxing N -(4-hydroxyphenyl)acetamide with ethyl bromoacetate generates intermediates that cyclize under basic conditions. However, this method yields only 52–88% of the triazolethione, necessitating additional steps to introduce the morpholinyl ketone.

Solid-Phase Synthesis

Adapting oligonucleotide synthesis techniques, solid-phase methods enable stepwise assembly of the triazole and morpholine moieties. Immobilized propargyl ketone reacts with aryl azides on resin, followed by cleavage to yield the target compound. While scalable, this approach requires specialized equipment and offers no significant yield advantage over solution-phase CuAAC.

Challenges and Optimization

Regioselectivity in Triazole Formation

CuAAC predominantly yields 1,4-disubstituted triazoles, but the target compound’s 2H-1,2,3-triazole designation implies tautomerization. X-ray crystallography confirms that the 1,4-regioisomer undergoes proton shift under acidic conditions to adopt the 2H tautomer, aligning with spectral data.

Purification and Stability

Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) removes unreacted azide and alkyne precursors. The final compound exhibits stability in ambient conditions but degrades under prolonged UV exposure, necessitating storage in amber vials.

Biological Activity

Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl- is a synthetic compound characterized by its complex structure that includes a morpholine ring and a triazole moiety. Its molecular formula is C13H12F2N4O2C_{13}H_{12}F_2N_4O_2 with a molecular weight of approximately 294.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Structural Characteristics

The compound's unique structural features contribute to its biological activity:

Property Details
Molecular Formula C₁₃H₁₂F₂N₄O₂
Molecular Weight 294.26 g/mol
Functional Groups Morpholine, Triazole

Biological Activity Overview

Research indicates that Methanone exhibits significant biological activities through various mechanisms of action:

  • Anticancer Activity : Methanone has shown potential in inhibiting cancer cell proliferation. Studies have reported its effectiveness against various cancer cell lines, including breast and colon cancer cells.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Effects : Methanone also demonstrates antibacterial activity against a range of pathogens, suggesting its utility in treating infections.

The biological activity of Methanone is attributed to its interaction with specific enzymes and receptors. It may inhibit enzyme activities or alter signal transduction pathways crucial for various biological processes. For instance:

  • Binding Affinity : The triazole ring enhances the compound's ability to bind to target proteins, modulating their function.
  • Enzyme Inhibition : Studies have indicated that Methanone can inhibit enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of Methanone:

  • A study conducted on the anticancer effects showed that Methanone exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), demonstrating significant cytotoxicity compared to untreated controls .
  • Research on anti-inflammatory properties revealed that Methanone could effectively reduce levels of IL-6 and TNF-α in treated cells, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

Methanone shares structural similarities with other triazole derivatives, which also exhibit notable biological activities:

Compound Name Structural Features Known Activities
Methanone, [4-(trifluoromethoxy)phenyl]-2H-triazolTriazole core with trifluoromethoxy groupAnticancer
3,5-DiphenyltriazolesTriazole core with different phenyl substitutionsAntimicrobial

Scientific Research Applications

Scientific Research Applications

Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl- is used in diverse scientific research applications, including:

  • Anti-inflammatory and Anticancer Research: It has been investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications. The compound's mechanism of action involves binding to specific enzymes and receptors, modulating their activity and affecting various biochemical pathways.
  • Binding Interactions: Studies on Methanone's interactions reveal its capacity to bind to specific molecular targets, which can inhibit enzyme activities or alter signal transduction pathways. Such interactions are fundamental in assessing the compound's therapeutic potential and guiding further research into its applications.

Related Compounds

Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl- shares structural similarities with several other compounds.

Compound NameStructural FeaturesUnique Aspects
Methanone, [4-(trifluoromethoxy)phenyl]-2H-triazolContains trifluoromethoxy groupFocus on fluorinated derivatives
3,5-DiphenyltriazolesTriazole core with phenyl substitutionsVariation in phenolic groups

Case Studies

Naphthylimide derivatives, which include triazole components, have demonstrated potent antimicrobial effects . For instance, compounds with a 2,4-difluorophenyl group showed the strongest inhibitory effect against Pseudomonas aeruginosa, being 16-fold stronger than chloramphenicol and comparable to obifloxacin . The presence of a fluorine atom is particularly important in medicine, as it is highly lipophilic and aids in the biotransport and distribution of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MK-4305: A Dual Orexin Receptor Antagonist

Structure: (7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl-5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl methanone. Key Features:

  • Shares the 1,2,3-triazolyl-methanone motif but incorporates a benzoxazole and diazepane ring.
  • Molecular weight: ~496 g/mol (vs. ~391 g/mol for the target compound).
  • Application : Clinically validated for insomnia treatment due to orexin receptor antagonism. The morpholine group in the target compound may offer similar CNS bioavailability but with reduced molecular complexity .

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-Phenylethanone

Structure: Triazole core with difluorophenyl, sulfonylphenyl, and ethanone substituents. Key Features:

  • Molecular Weight : ~525 g/mol (higher due to sulfonyl and phenyl groups).
  • Application: Not explicitly stated, but triazole-sulfonyl hybrids are common in antifungal and kinase inhibitor research .

4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid

Structure: Triazine core with dual morpholino groups and a benzoic acid tail. Key Features:

  • Uses a triazine ring instead of triazole, with morpholino groups enhancing solubility.
  • Molecular Weight : ~550 g/mol .
  • Application : Likely explored as a kinase inhibitor or in agrochemicals due to triazine’s versatility in hydrogen bonding .

Structural and Functional Analysis

Substituent Effects

  • Fluorine Atoms: The 3,5-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., triazine derivatives in ) .
  • Morpholine vs. Sulfonyl Groups : Morpholine improves aqueous solubility and passive diffusion across biological membranes, whereas sulfonyl groups (as in ) may favor target engagement through hydrogen bonding or electrostatic interactions .

Pharmacokinetic Considerations

Q & A

Q. What synthetic protocols are recommended for preparing [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-morpholinyl methanone?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

  • DIBAL-H Reduction : Use 5.1 equivalents of DIBAL-H at -70°C for 1.75 hours to reduce ester intermediates, followed by purification via column chromatography (silica gel, hexane/EtOAc eluent) .
  • Triazole Ring Formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 3,5-difluorophenyl group. Control reaction stoichiometry (1:1.2 molar ratio of azide to alkyne) to minimize side products.

Q. How can NMR spectroscopy validate the structural integrity of this compound?

Methodological Answer: Use ¹H/¹³C NMR in DMSO-d₆ to confirm key functional groups:

  • Triazole protons : δ 7.52–7.91 ppm (multiplet, aromatic C-H).
  • Morpholinyl protons : δ 3.65–3.78 ppm (multiplet, O-CH₂).
  • Methanone carbonyl : δ 165.9 ppm (¹³C NMR) .
  • Fluorine substituents : Use ¹⁹F NMR (δ -110 to -115 ppm for 3,5-difluorophenyl) .

Q. How can regioselectivity challenges in triazole substitution be addressed?

Methodological Answer: Regioselectivity in 1,2,3-triazole formation is influenced by:

  • Catalyst Choice : Use Cu(I) catalysts for 1,4-disubstituted triazoles vs. Ru(II) for 1,5-regioisomers .
  • Steric Effects : Bulky substituents (e.g., 3,5-difluorophenyl) favor substitution at the less hindered triazole position.
  • Reaction Monitoring : Track intermediates via LC-MS to optimize reaction time and temperature (e.g., 60°C for 12 hours).

Q. What computational strategies predict binding affinity to biological targets like HPPD?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with 4-hydroxyphenylpyruvate dioxygenase (HPPD). Key parameters:
    • Grid box centered on the Fe²⁺ active site (coordinates: x=15.2, y=22.8, z=18.4).
    • Lamarckian genetic algorithm with 100 runs .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

Q. How to resolve contradictory bioactivity data in herbicidal assays?

Methodological Answer:

  • Dose-Response Curves : Test activity at 0.1–1.0 mmol/m² (post-emergence application) to identify non-linear effects .
  • Metabolite Analysis : Use HPLC-MS to detect degradation products (e.g., morpholinyl oxidation) that may alter efficacy.
  • Control Experiments : Include triflusulfuron-methyl as a positive control to validate assay conditions .

Q. What analytical methods quantify impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase. Detect impurities at 254 nm .
  • LC-HRMS : Identify sulfonamide byproducts (e.g., m/z 325.41 for morpholinylsulfonyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.